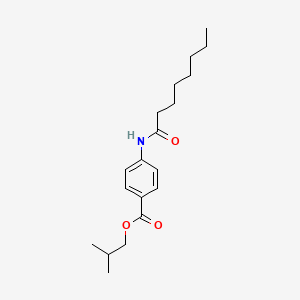![molecular formula C23H19ClN2O3S B11565017 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11565017.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide is a complex organic compound featuring a benzothiazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the substituted benzoyl chloride. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.
Substitution: The chloro group on the benzene ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both methoxy and ethoxy groups, along with the benzothiazole core, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
This compound’s unique structure allows for diverse interactions with biological targets, making it a valuable molecule for drug discovery and development.
Properties
Molecular Formula |
C23H19ClN2O3S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O3S/c1-3-29-19-10-8-14(12-16(19)24)22(27)25-18-13-15(9-11-20(18)28-2)23-26-17-6-4-5-7-21(17)30-23/h4-13H,3H2,1-2H3,(H,25,27) |
InChI Key |
MEFJBHBXKUTISC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11564935.png)
![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11564939.png)


![1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate](/img/structure/B11564965.png)
![N'-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B11564971.png)
![N-[(4-Chlorophenyl)methyl]-1-{N'-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11564972.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B11564978.png)
![(4E,4'E)-4,4'-{benzene-1,4-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11564979.png)
![N-({N'-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11564980.png)
![methyl 4-[(E)-{2-[(naphthalen-2-ylamino)(oxo)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564985.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564988.png)
![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11564991.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,6-diethylphenyl)-2-oxoacetamide](/img/structure/B11564994.png)
